NeuAc(a2-6)Gal(b1-4)GlcNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

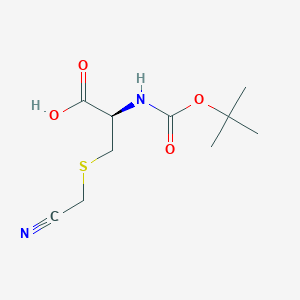

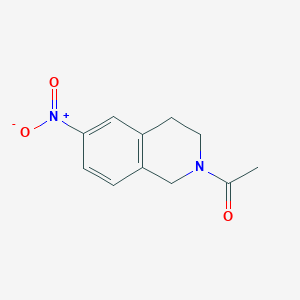

NeuAc(α2-6)Gal(β1-4)GlcNAc, also known as N-acetylneuraminic acid (α2-6) linked to galactose (β1-4) linked to N-acetylglucosamine, is a trisaccharide commonly found in glycoproteins and glycolipids. This compound plays a crucial role in various biological processes, including cell-cell recognition, signaling, and pathogen interactions. It is particularly significant in the context of influenza virus binding, where it serves as a receptor for hemagglutinin, a viral surface protein.

作用机制

Target of Action

The primary target of NeuAc(a2-6)Gal(b1-4)GlcNAc, also known as (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, is the influenza virus hemagglutinin (HA) . HA is a viral surface protein that plays a crucial role in the infection process of the influenza virus .

Mode of Action

This compound interacts with HA by binding to it . This interaction has been demonstrated using STD-NMR experiments . The binding event and the sugar epitopes recognized by the HA species have been mapped .

Biochemical Pathways

The interaction between this compound and HA is part of the broader biochemical pathway of influenza virus infection. Influenza viruses recognize Neu5Ac (α2-3) or Neu5Ac (α2-6) linked to galactose (Gal) or N-acetyl galactosamine (GalNAc), (α2-6) linked to N-acetyl glucosamine (GlcNAc) containing oligosaccharides .

Pharmacokinetics

The compound’s interaction with ha suggests that it could potentially be used as a therapeutic complement or alternative to immuno-prophylaxis in the control of flu epidemics .

Result of Action

The binding of this compound to HA could potentially inhibit the ability of the influenza virus to infect host cells . This could make it a valuable tool in the development of anti-viral drugs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc typically involves the sequential glycosylation of N-acetylglucosamine with galactose and N-acetylneuraminic acid. The process begins with the protection of hydroxyl groups on N-acetylglucosamine, followed by the introduction of galactose using a glycosyl donor under the catalysis of a Lewis acid. The resulting disaccharide is then deprotected and subjected to further glycosylation with N-acetylneuraminic acid to form the final trisaccharide.

Industrial Production Methods

Industrial production of NeuAc(α2-6)Gal(β1-4)GlcNAc often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, minimizing the need for protective group strategies. This method is advantageous for large-scale production, ensuring high yields and purity.

化学反应分析

Types of Reactions

NeuAc(α2-6)Gal(β1-4)GlcNAc undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups in N-acetylneuraminic acid and N-acetylglucosamine can be reduced to alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or alkylated derivatives.

科学研究应用

NeuAc(α2-6)Gal(β1-4)GlcNAc has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Plays a role in cell-cell recognition and signaling, particularly in the immune system.

Medicine: Serves as a target for antiviral drugs, especially in the context of influenza virus inhibition.

Industry: Utilized in the production of glycoproteins and glycolipids for therapeutic and diagnostic purposes.

相似化合物的比较

Similar Compounds

NeuAc(α2-3)Gal(β1-4)GlcNAc: Another sialylated trisaccharide with a different linkage pattern, which also serves as a receptor for various pathogens.

NeuAc(α2-8)NeuAc(α2-8)NeuAc: A polysialic acid chain found in neural cell adhesion molecules, involved in cell-cell interactions in the nervous system.

Uniqueness

NeuAc(α2-6)Gal(β1-4)GlcNAc is unique due to its specific linkage pattern, which confers distinct biological properties. Its α2-6 linkage to galactose is particularly important for its role in influenza virus binding, distinguishing it from other sialylated compounds with different linkages.

属性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSBVJXBTXEJJG-GRCOFDOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3246029.png)

![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)

![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)